![molecular formula C18H30N4OS B2661912 4-((2,4-dimethylpiperazin-1-yl)methyl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide CAS No. 1421461-82-6](/img/structure/B2661912.png)
4-((2,4-dimethylpiperazin-1-yl)methyl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide
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Description
Scientific Research Applications
Synthesis and Characterization
- Novel thiophene-2-carboxaldehyde derivatives have been synthesized, exhibiting good antibacterial and antifungal activity, and less toxicity. Their binding to Human Serum Albumin (HSA) was investigated through optical spectroscopic, anticancer, and docking studies, highlighting their potential in pharmacokinetic mechanisms and drug delivery systems (Shareef et al., 2016).
Antimicrobial Activities
- A novel series of thiazolidinone derivatives were synthesized, displaying potent antimicrobial activity against a range of pathogenic Gram-positive and Gram-negative bacteria, as well as fungal strains. This demonstrates the compound's potential in addressing antibiotic resistance (Patel, Kumari, & Patel, 2012).
Anticancer Activities
- The anticancer activity and optical spectroscopic and docking studies of thiophene-2-carboxaldehyde derivatives indicate their potential in cancer treatment. Their exemplary binding characteristics and pharmacokinetic mechanism were confirmed, highlighting their relevance in the development of new anticancer agents (Shareef et al., 2016).
Anti-inflammatory and Analgesic Activities
- Novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone were synthesized and exhibited significant anti-inflammatory and analgesic activities. Their COX-1/COX-2 inhibition suggests potential for therapeutic applications in managing inflammation and pain (Abu‐Hashem et al., 2020).
Antileishmanial Agents
- Piperazine-linked bisbenzamidines were developed as a novel class of antileishmanial agents. Their DNA binding affinity and potent antileishmanial activity highlight their potential as effective treatments for leishmaniasis (Mayence et al., 2004).
properties
IUPAC Name |
4-[(2,4-dimethylpiperazin-1-yl)methyl]-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N4OS/c1-15-13-20(2)9-10-22(15)14-16-5-7-21(8-6-16)18(23)19-12-17-4-3-11-24-17/h3-4,11,15-16H,5-10,12-14H2,1-2H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWMDGMNULMIHBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1CC2CCN(CC2)C(=O)NCC3=CC=CS3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-((2,4-dimethylpiperazin-1-yl)methyl)-N-(thiophen-2-ylmethyl)piperidine-1-carboxamide |
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